![molecular formula C22H35ClN2 B2728224 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-14-1](/img/structure/B2728224.png)
1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C22H35ClN2 and its molecular weight is 362.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Potential and Mechanisms
1-(2-Methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride belongs to a class of compounds known for a wide range of biological activities. Benzimidazole derivatives, for example, are recognized for their therapeutic versatility in the medical field, including antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitor effects. These derivatives have been a cornerstone in medicinal chemistry due to their ability to interact with various biological targets, offering a broad spectrum of therapeutic applications (B Vasuki et al., 2021).
Antitumor Activity
The antitumor potential of benzimidazole derivatives, including compounds similar to this compound, has been highlighted in several studies. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, with mechanisms that may include DNA interaction, inhibition of cancer cell proliferation, and induction of apoptosis. Specific derivatives have been noted for their selectivity and potency against certain types of cancer cells, suggesting the potential for the development of new anticancer therapies (M. Iradyan et al., 2009).
Antimicrobial Properties
The antimicrobial properties of benzimidazole and its derivatives have been extensively researched. These compounds exhibit a broad spectrum of activity against bacteria, fungi, and viruses, making them valuable in the development of new antimicrobial agents. The mechanism of action often involves disruption of microbial cell wall synthesis, inhibition of nucleic acid synthesis, or interference with protein synthesis, contributing to their efficacy in treating various infections (L. Emami et al., 2022).
Pharmacological Diversity
The structural diversity of benzimidazole derivatives provides a wide range of pharmacological activities. Modifications to the benzimidazole core structure have led to compounds with enhanced biological activities and reduced toxicity. This versatility underscores the importance of benzimidazole derivatives in drug discovery and development, offering potential for the creation of novel therapeutic agents across a spectrum of diseases (R. Babbar et al., 2020).
作用機序
The mechanism of action, targets, and biochemical pathways of a specific imidazole compound can vary widely depending on its structure and the functional groups it contains. Some imidazole compounds interact with enzymes or receptors in the body, leading to changes in cellular function . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of imidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
特性
IUPAC Name |
1-(2-methylprop-2-enyl)-2-undecylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2.ClH/c1-4-5-6-7-8-9-10-11-12-17-22-23-20-15-13-14-16-21(20)24(22)18-19(2)3;/h13-16H,2,4-12,17-18H2,1,3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQQKLTFQXTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
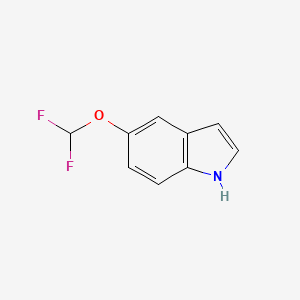
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)
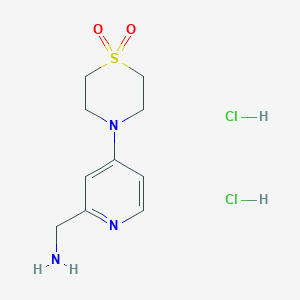

![ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2728153.png)
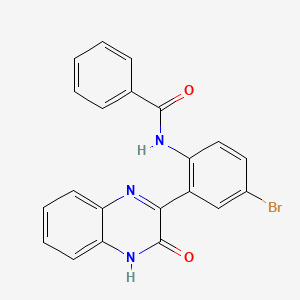
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)
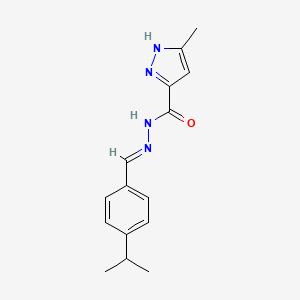
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-ethoxybenzoyl)piperazine](/img/structure/B2728158.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)
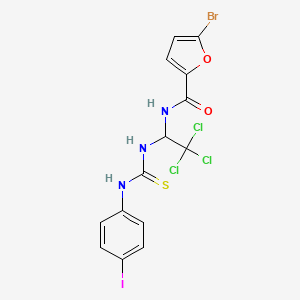
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)

